

# Inavolisib INAVO120 trial progression-free survival results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

## Efficacy Results from the INAVO120 Trial

| Efficacy Endpoint                              | Inavolisib Combination Group                                | Placebo Combination Group (Standard of Care) | Hazard Ratio (HR) / p-value               |
|------------------------------------------------|-------------------------------------------------------------|----------------------------------------------|-------------------------------------------|
| Median Progression-Free Survival (PFS) [1] [2] | 15.0 months (95% CI, 11.3-20.5); Updated to 17.2 months [2] | 7.3 months (95% CI, 5.6-9.3)                 | HR 0.43 (95% CI, 0.32-0.59); P<0.001 [1]  |
| Median Overall Survival (OS) [2] [3] [4]       | 34.0 months                                                 | 27.0 months                                  | HR 0.67 (95% CI, 0.48-0.94); p=0.0190 [2] |
| Objective Response Rate (ORR) [5]              | 62.7%                                                       | 28.0%                                        | P < .0001                                 |
| Median Time to Chemotherapy [5]                | 35.6 months                                                 | 12.6 months                                  | HR 0.43 (95% CI, 0.30-0.60)               |

## Trial Design and Methodology

The positive results are supported by a robust Phase III trial design.

- **Trial Identifier:** NCT04191499 [1] [2]
- **Study Type:** Randomized, double-blind, placebo-controlled, Phase III trial [1] [5].
- **Patient Population:** 325 patients with **PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative** locally advanced or metastatic breast cancer. Patients' disease must have progressed during or within 12 months of completing adjuvant endocrine therapy [1] [2] [5].
- **Intervention & Comparator:**
  - **Intervention Group:** Received **inavolisib (9 mg once daily) + palbociclib (125 mg) + fulvestrant (500 mg)** [5].
  - **Control Group:** Received **placebo + palbociclib + fulvestrant** at the same doses [5].
- **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS) [1] [2].
- **Key Secondary Endpoints:** Overall Survival (OS), Objective Response Rate (ORR), and Clinical Benefit Rate [1] [2].

## Mechanism of Action and Target

**Inavolisib**'s distinct mechanism contributes to its efficacy and safety profile. The diagram below illustrates its targeted action within the PI3K/Akt signaling pathway.



[Click to download full resolution via product page](#)

Based on its mechanism, **Inavolisib** offers two key pharmacological advantages over earlier PI3K inhibitors [6] [7]:

- **High Selectivity:** It is a highly potent and selective inhibitor of the **PI3K $\alpha$  isoform**, with over 300-fold selectivity over other class I PI3K isoforms ( $\beta$ ,  $\delta$ ,  $\gamma$ ). This specificity helps minimize off-target effects [7].
- **Degrader Function:** It not only inhibits the enzyme's activity but also induces the **selective degradation of the mutant p110 $\alpha$  protein**, the catalytic subunit of PI3K $\alpha$ . This may lead to more durable pathway suppression [7].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Updated INAVO120 Trial Data Show Overall Survival Improvement with Itovebi Combination in Certain Type of Advanced Breast Cancer | Applied Clinical Trials Online [appliedclinicaltrials.com]
2. New data show Roche's Itovebi significantly extended ... [roche.com]
3. ASCO 2025: Inavolisib-palbociclib-fulvestrant improves overall survival for advanced breast cancer - Oncology Central [oncology-central.com]
4. INAVO120 Final Analysis: Translating Overall Survival ... [onclive.com]
5. Inavolisib Plus Palbociclib/Fulvestrant Gains European ... [onclive.com]
6. Rapid, potent, and persistent covalent chemical probes to ... [pubs.rsc.org]
7. Discovery of GDC-0077 (Inavolisib), a Highly ... - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Inavolisib INAVO120 trial progression-free survival results].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528759#inavolisib-inavo120-trial-progression-free-survival-results>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)